molecular formula C8H7ClN2O B8674377 (2-Chloropyrimidin-4-yl)(cyclopropyl)methanone

(2-Chloropyrimidin-4-yl)(cyclopropyl)methanone

Cat. No.: B8674377
M. Wt: 182.61 g/mol
InChI Key: JTQRSFCCKKXERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloropyrimidin-4-yl)(cyclopropyl)methanone is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

(2-chloropyrimidin-4-yl)-cyclopropylmethanone

InChI

InChI=1S/C8H7ClN2O/c9-8-10-4-3-6(11-8)7(12)5-1-2-5/h3-5H,1-2H2

InChI Key

JTQRSFCCKKXERO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=NC(=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-N-methoxy-N-methylpyrimidine-4-carboxamide (893 mg, 4.43 mmol) in THF (9 mL) at −78° C. under nitrogen atmosphere was added cyclopropyl magnesium bromide (0.5 M in THF, 13.3 mL, 6.64 mmol) dropwise. The solution was warmed to 0° C. and stirred for an additional 30 min. The solution was diluted with EtOAc, washed with brine, dried with MgSO4, filtered, and concentrated to dryness. Purification on silica gel by flash chromatography (0-100% EtOAc/hexanes) afforded (2-chloropyrimidin-4-yl)(cyclopropyl)methanone (360 mg, 1.97 mmol, 45% yield) as a colorless oil. MS ESI: [M+H]+ m/z 183.1. 1H NMR (500 MHz, CDCl3) δ 8.85 (d, J=4.9, 1H); 7.82 (d, J=4.9, 1H), 3.45-3.31 (m, 1H), 1.30 (m, 2H), 1.22 (m, 2H).
Quantity
893 mg
Type
reactant
Reaction Step One
Name
cyclopropyl magnesium bromide
Quantity
13.3 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.